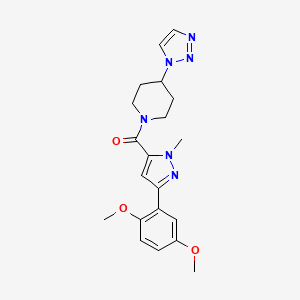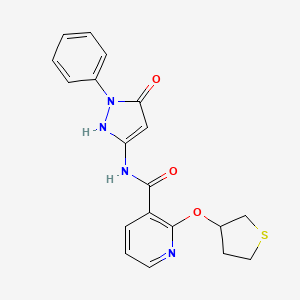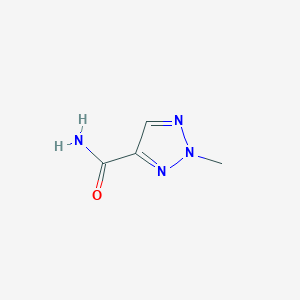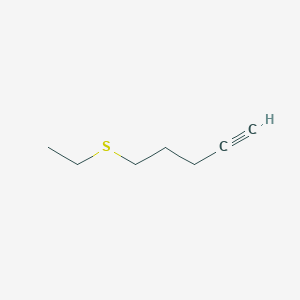
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
Molecular structure analysis involves understanding the arrangement of atoms in a molecule and the bonds between them. Techniques such as X-ray crystallography, nuclear magnetic resonance (NMR), and electron microscopy are often used .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves studying properties such as the compound’s melting and boiling points, solubility, density, and reactivity. Techniques such as mass spectrometry and infrared spectroscopy are often used .科学的研究の応用
Molecular Interaction and Pharmacophore Models
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone, although not directly studied, shares structural similarities with compounds explored for their binding interactions with CB1 cannabinoid receptors. Studies on closely related compounds, such as N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716; 1), have shown potent and selective antagonist actions for the CB1 receptor, leveraging molecular orbital methods for conformational analysis and developing unified pharmacophore models. This research underscores the compound's potential application in designing receptor-specific drugs, emphasizing the role of its structural components in binding interaction and activity at the receptor site (Shim et al., 2002).
Synthesis and Derivative Exploration
Research into the synthesis of related compounds, such as 4-indazolyl-1,3,4-trisubstituted pyrazole derivatives, presents a methodology that could be applicable to the synthesis of (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone derivatives. These processes involve condensation reactions leading to the formation of novel structures, which are characterized by various spectroscopic techniques. Such synthetic pathways are crucial for developing new pharmaceuticals and materials with specific biological or chemical properties (Hote & Lokhande, 2014).
Anticancer and Antimicrobial Properties
Derivatives structurally related to the compound have been synthesized and evaluated for their biological activities, including anticancer and antimicrobial properties. The synthesis of new 1,3-oxazole clubbed pyridyl-pyrazolines has shown significant promise as anticancer and antimicrobial agents. Such studies are pivotal for developing new treatments and understanding the compound's potential applications in combating various diseases (Katariya et al., 2021).
Antitumor Activity of Silver Complexes
Investigations into novel silver complexes based on related ligand structures have revealed significant antitumor activity, particularly against aggressive and resistant cancer cell lines. This research highlights the potential of structurally similar compounds in developing chemotherapeutic tools, with specific efficacy in managing small-cell lung carcinoma (SCLC). Such findings underscore the compound's relevance in designing new anticancer strategies targeting specific molecular mechanisms (Pellei et al., 2023).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[5-(2,5-dimethoxyphenyl)-2-methylpyrazol-3-yl]-[4-(triazol-1-yl)piperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O3/c1-24-18(13-17(22-24)16-12-15(28-2)4-5-19(16)29-3)20(27)25-9-6-14(7-10-25)26-11-8-21-23-26/h4-5,8,11-14H,6-7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJHNIVIARONYSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=C(C=CC(=C2)OC)OC)C(=O)N3CCC(CC3)N4C=CN=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({5-[(4-butylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-chloro-4-methylphenyl)acetamide](/img/no-structure.png)
![[5-(2-Methoxyethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2919383.png)

![2-{8-[(4-benzylpiperidin-1-yl)methyl]-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl}acetamide](/img/structure/B2919386.png)
![5-[3-(Thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2919391.png)
![Ethyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2919392.png)

![Ethyl 4-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethoxy]-2-phenylquinoline-6-carboxylate](/img/structure/B2919394.png)



![N-[3-(1H-imidazol-1-yl)propyl]-4-propionyl-1H-pyrrole-2-carboxamide](/img/structure/B2919403.png)
![4,5-Dihydrothieno[2,3-g][1,2]benzisoxazole-3-carboxylic acid](/img/structure/B2919404.png)